3-(Dodecylamino)propionitrile

Description

Contextualization within Aminopropionitrile Chemistry and Amphiphilic Organic Compounds

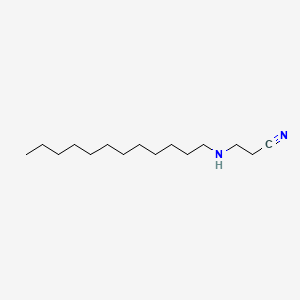

3-(Dodecylamino)propionitrile, with the chemical formula C15H30N2, is an organic compound that integrates key features from two important classes of molecules: aminopropionitriles and amphiphiles. cymitquimica.com

Aminopropionitrile Chemistry: Aminopropionitriles are organic compounds containing both an amino group (-NH2 or its substituted derivatives) and a nitrile group (-C≡N). wikipedia.org The parent compound, β-aminopropionitrile (BAPN), is known for its biological activity, particularly its role as an inhibitor of lysyl oxidase, an enzyme critical for collagen and elastin (B1584352) cross-linking. ontosight.aitaylorandfrancis.com This inhibitory action has made aminopropionitriles a subject of interest in toxicology and medicine. ontosight.ai The nitrile group itself is a versatile functional group in organic synthesis, capable of undergoing reactions like hydrolysis to form carboxylic acids or reduction to amines. cymitquimica.comresearchgate.net

Amphiphilic Organic Compounds: Amphiphilic, or amphipathic, molecules possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. fiveable.methoughtco.com This dual nature allows them to self-assemble at interfaces, such as oil and water, forming structures like micelles and bilayers. fiveable.me This property is the basis for the functionality of many surfactants, detergents, and emulsifiers. thoughtco.comresearchgate.net In the case of this compound, the long, 12-carbon dodecyl chain constitutes the hydrophobic tail, while the amino and nitrile groups provide a polar, hydrophilic head. cymitquimica.com This structure gives the molecule its amphiphilic character. cymitquimica.com

Significance of Dodecylamine-Functionalized Nitriles in Contemporary Chemical Science

The functionalization of molecules with a dodecylamine (B51217) group is a strategy employed in various areas of chemical science to impart specific properties. Dodecylamine itself consists of a twelve-carbon alkyl chain (the dodecyl group) attached to an amine group. This long alkyl chain confers significant hydrophobicity.

The incorporation of dodecylamine into different molecular structures has been explored for a range of applications:

Surfactants and Emulsifiers: The amphiphilic nature of dodecylamine derivatives makes them effective surfactants.

Nanomaterial Functionalization: Dodecylamine has been used to functionalize nanomaterials like graphene oxide and carbon nanotubes. researchgate.netresearchgate.net This modification can improve their dispersion in non-polar solvents and polymer matrices, enhancing the mechanical and thermal properties of the resulting nanocomposites. researchgate.netresearchgate.net

Corrosion Inhibition: Certain dodecylamine derivatives have been investigated as corrosion inhibitors, where they can adsorb onto metal surfaces and form a protective layer. vulcanchem.com

Specifically, dodecylamine-functionalized nitriles, such as this compound, combine the properties of the dodecylamine group with the reactivity of the nitrile group. This combination makes them valuable intermediates in the synthesis of more complex molecules, including surfactants and polymers. cymitquimica.com

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research involving this compound and related compounds appears to be focused on leveraging its amphiphilic and reactive properties. The primary application suggested by its structure is as a surfactant or an intermediate in the synthesis of surfactants. cymitquimica.com The presence of both a long hydrophobic tail and a polar head group makes it suitable for applications where the reduction of surface tension is required. ontosight.ai

However, there are notable knowledge gaps in the publicly available scientific literature specifically concerning this compound. While its basic chemical properties and potential as a synthetic intermediate are acknowledged, detailed studies on its specific applications and performance in areas like those listed below are not extensively documented:

Detailed Surfactant Properties: Comprehensive data on its critical micelle concentration (CMC), surface tension reduction capabilities, and emulsifying efficiency in various systems would be beneficial.

Polymer Synthesis: While its potential use in polymer synthesis is mentioned, specific examples of polymers derived from this compound and their resulting properties are not widely reported. cymitquimica.com

Biological Activity: Given the known biological effects of other aminopropionitriles, an investigation into the biological activity of this compound could be a fruitful area of research. ontosight.ai

Advanced Material Applications: Exploring its use in the functionalization of materials, similar to how dodecylamine has been used with graphene, could uncover new applications. researchgate.net

Table of Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4763-40-0 |

| Molecular Formula | C15H30N2 |

| Molecular Weight | 238.41 g/mol |

| Appearance | May be a liquid or low-melting solid |

| Boiling Point | 140 °C @ 0.5 Torr |

| Melting Point | 20-21 °C |

| Topological Polar Surface Area | 35.8 Ų |

| XLogP3 | 5.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 13 |

Data sourced from aggregated information. echemi.com

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| β-aminopropionitrile |

| Dodecylamine |

| Graphene Oxide |

| Carbon Nanotubes |

| Lysyl Oxidase |

| Elastin |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dodecylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h17H,2-12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRQDOPNZFOLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197227 | |

| Record name | 3-(Dodecylamino)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4763-40-0 | |

| Record name | 3-(Dodecylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4763-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dodecylamino)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004763400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4763-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dodecylamino)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dodecylamino)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Dodecylamino)propiononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKX5XM4J7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Strategies for 3 Dodecylamino Propionitrile

Synthetic Pathways to Dodecylamino-Substituted Propionitriles

The synthesis of 3-(dodecylamino)propionitrile is primarily achieved through the strategic formation of an aminopropionitrile scaffold, followed by or concurrent with the introduction of the dodecyl group.

Amination Reactions in the Formation of Aminopropionitrile Scaffolds

The core of the this compound structure is the aminopropionitrile backbone. This scaffold is commonly synthesized via amination reactions. A prevalent method involves the Michael addition of an amine to an α,β-unsaturated nitrile, such as acrylonitrile (B1666552). The reaction of acrylonitrile with ammonia (B1221849), for instance, yields β-aminopropionitrile njchm.comnih.gov. This foundational reaction can be adapted using various primary or secondary amines to create a diverse range of substituted aminopropionitriles.

Alternative pathways to the basic 3-aminopropionitrile scaffold, also known as beta-aminopropionitrile (BAPN), include the reaction of ethylene (B1197577) oxide with sodium cyanide which is then followed by an amination step ontosight.ai. Furthermore, β-aminopropionitrile can be hydrolyzed to produce β-alanine, a reaction that can be catalyzed by acids, alkalis, or enzymes njchm.comnih.gov. While not a direct route to the title compound, the Strecker synthesis, which produces α-amino acids from aldehydes, cyanide, and ammonia, also involves fundamental amination and nitrile addition steps caltech.edu.

Strategic Incorporation of the Dodecylamine (B51217) Moiety into Nitrile Precursors

The defining feature of this compound is the long C12 alkyl chain, which is introduced using dodecylamine as a key reagent. The most direct strategy for synthesizing this compound is the nucleophilic addition of dodecylamine to a nitrile precursor like acrylonitrile google.comcymitquimica.com. In this reaction, the lone pair of electrons on the nitrogen atom of dodecylamine attacks the β-carbon of acrylonitrile, leading to the formation of the carbon-nitrogen bond and yielding the final product.

This specific application of the Michael addition is a well-established method for preparing various 3-aminopropionitriles. A patented process describes the general reaction of C1-C20 alkyl amines, which encompasses dodecylamine, with an acrylonitrile derivative to form the corresponding 3-aminopropionitrile google.com. This approach is efficient for directly installing the dodecyl group onto the propionitrile (B127096) framework.

Catalytic Systems and Reagent Systems for Selective Synthesis

The efficiency and selectivity of the synthesis of this compound are significantly influenced by the choice of catalysts and reagents. For the addition of amines to α,β-unsaturated nitriles, heterogeneous catalysts are often employed to facilitate the reaction and simplify product purification google.com.

In some related synthetic methods for β-aminonitriles, such as the ring-opening of aziridines with a cyanide source, lithium perchlorate (B79767) has been utilized as an effective catalyst organic-chemistry.org. For different approaches, such as activating acetonitrile (B52724) to act as a nucleophile, ruthenium-based catalytic systems have been explored organic-chemistry.org.

While not a direct synthesis of the title compound, research into the oxidation of long-chain primary amines to their corresponding nitriles has identified ruthenium complexes immobilized on supported ionic liquids (SILP) as efficient heterogeneous catalysts researchgate.net. This indicates the utility of transition metal catalysts in reactions involving long-chain alkyl amines and nitriles. The hydrogenation of 3-(dodecylamino)-propionitrile to the corresponding diamine has been successfully carried out using Raney cobalt and Raney nickel catalysts, demonstrating the compatibility of this class of compounds with common hydrogenation catalysts google.com.

Reaction Condition Optimization for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and waste numberanalytics.com. Key parameters that are typically adjusted include temperature, pressure, solvent, and the molar ratio of reactants creative-biolabs.com.

For the synthesis of 3-aminopropionitriles via the reaction of an amine with an acrylonitrile, a patented process specifies a broad temperature range of 40°C to 200°C and a pressure range of 1 to 350 bar google.com. The molar ratio of the amine to the acrylonitrile can also be varied significantly, from 0.9:1 to 100:1, to drive the reaction to completion and control selectivity google.com.

In analogous synthetic procedures, such as the alkylation of β-alanine derivatives, controlling the temperature (e.g., 60–70°C) and pH (e.g., 8–10) is vital for balancing reaction kinetics and preventing side reactions . The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) can improve the solubility of reactants and enhance reaction rates creative-biolabs.com. The use of phase-transfer catalysts can be beneficial in biphasic systems to improve interfacial reactivity .

The following table summarizes key parameters and their impact on the synthesis of aminonitriles, based on findings from related synthetic processes.

| Parameter | Optimal Value/Range | Impact on Reaction | Source(s) |

| Temperature | 40°C - 200°C | Balances reaction rate and minimizes thermal degradation. google.comcreative-biolabs.com | google.comcreative-biolabs.com |

| Pressure | 1 - 350 bar | Increases concentration of gaseous reactants, enhancing reaction rate. google.com | google.com |

| Amine:Nitrile Molar Ratio | 0.9:1 to 100:1 | An excess of the amine can drive the reaction towards completion. | google.com |

| Catalyst | Heterogeneous Catalysts | Facilitates reaction and allows for easier separation from the product mixture. | google.com |

| Solvent | Polar Aprotic (e.g., DMF) | Improves solubility of reactants and can accelerate reaction rates. creative-biolabs.com | creative-biolabs.com |

Reactivity Profiles and Transformation Pathways of 3 Dodecylamino Propionitrile

Hydrogenation Reactions for the Formation of Corresponding Diamines

The catalytic hydrogenation of 3-(Dodecylamino)propionitrile is a key industrial process for producing the corresponding primary diamine, N¹-dodecylpropane-1,3-diamine. google.comnih.gov This reaction involves the reduction of the nitrile group to a primary amine functionality.

The choice of catalyst and reaction conditions has a profound effect on the efficiency and selectivity of the hydrogenation process. google.com Raney-type catalysts, particularly those based on cobalt and nickel, are commonly employed. google.com

Research detailed in a U.S. Patent demonstrates the hydrogenation of this compound using a specific Raney cobalt catalyst (4% load) at a temperature of 60°C and 700 psi hydrogen pressure, which resulted in a high yield of the desired N¹-dodecylpropane-1,3-diamine. google.com However, some loss of the starting material occurred due to breakdown reactions. google.com

Comparative studies on similar aminonitriles highlight the differences between catalytic systems. For example, in the hydrogenation of 3-(N,N-dimethylamino)-propionitrile, a specially prepared Raney cobalt catalyst achieved 100% conversion to the primary amine in just 0.25 hours at 50°C and 300 psi. google.com In contrast, a commercially available Raney cobalt catalyst under similar conditions yielded only 47% conversion after 2.5 hours, though with 99% selectivity for the primary amine. google.com A commercial Raney nickel catalyst provided 100% conversion but with lower selectivity, producing 98% primary amine and 2% secondary amine. google.com

The use of a base, such as ammonia (B1221849), is a common strategy to suppress the formation of secondary amine by-products, but this can also promote the degradation of the nitrile starting material. google.com Innovations in catalyst preparation aim to achieve high selectivity for the primary amine without the need for a basic additive. google.com

Interactive Table: Catalytic Hydrogenation of Aminonitriles

| Substrate | Catalyst | Temp. (°C) | Pressure (psi) | Time (hr) | Conversion (%) | Primary Amine Selectivity (%) | Secondary Amine Selectivity (%) | Source |

|---|---|---|---|---|---|---|---|---|

| This compound | Raney Cobalt (Modified) | 60 | 700 | - | High Yield | High | - | google.com |

| 3-(N,N-Dimethylamino)propionitrile | Raney Cobalt (Modified) | 50 | 300 | 0.25 | 100 | 100 | 0 | google.com |

| 3-(N,N-Dimethylamino)propionitrile | Raney Cobalt (Commercial) | 50 | 300 | 2.5 | 47 | 99 | - | google.com |

| 3-(N,N-Dimethylamino)propionitrile | Raney Nickel (Commercial) | 50 | 300 | - | - | 98 | 2 | google.com |

| 3-(N,N-Diethylamino)propionitrile | Raney Nickel (Commercial) | 65 | 500 | 1.75 | 100 | 94 | 6 | google.com |

Nucleophilic Addition Reactions Involving the Nitrile Functionality

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by nucleophiles. cymitquimica.com This reactivity allows for the formation of a variety of adducts. A prominent example of this type of reaction is the addition of organometallic reagents, such as Grignard reagents. libretexts.org

The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, which leads to the formation of an imine anion salt. libretexts.org Subsequent acidic workup (hydrolysis) of this intermediate does not produce an amine but instead yields a ketone, with the nitrogen being eliminated as ammonia. libretexts.org This pathway provides a method for synthesizing ketones where one of the alkyl groups is derived from the nitrile.

Hydrolytic Transformations Leading to Carboxylic Acid Derivatives or Amines

The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions. cymitquimica.comnih.gov This reaction is a stepwise process that can yield either a carboxamide or a carboxylic acid, depending on the reaction conditions. wikipedia.org

The initial step of hydrolysis converts the nitrile to a carboxamide, specifically 3-(dodecylamino)propionamide. wikipedia.org This transformation can be catalyzed by acids or bases. wikipedia.org With more vigorous or prolonged reaction conditions, the amide intermediate can undergo further hydrolysis to yield the corresponding carboxylic acid, 3-(dodecylamino)propionic acid, and an ammonium (B1175870) salt (in acid) or ammonia (in base). wikipedia.orgebsco.com It is important to note that these reactions are typically mediated rather than truly catalyzed, as they consume one equivalent of the acid or base to form the final salt product. wikipedia.org

Derivatization Strategies via Amine and Nitrile Functional Groups

The presence of two distinct functional groups makes this compound a useful intermediate for creating a range of derivatives. cymitquimica.com

Via the Nitrile Group: As discussed, hydrogenation converts the nitrile to a primary amine, yielding N¹-dodecylpropane-1,3-diamine. google.com This diamine is itself a valuable building block, used, for example, as a reactant in the synthesis of gluconamide (B1216962) derivatives which have applications as cationic surfactants. pharmaffiliates.comchemicalbook.com Hydrolysis of the nitrile provides a route to the corresponding carboxylic acid or amide. wikipedia.org Furthermore, reduction with specific reagents like diisobutylaluminium hydride (DIBALH) can transform the nitrile into an aldehyde. libretexts.org

Via the Amine Group: The secondary amine is nucleophilic and can undergo reactions typical of amines, such as alkylation or acylation, to introduce new substituents on the nitrogen atom. The synthesis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, for instance, involves reactions at the amine sites.

This dual reactivity allows for the selective modification of either the amine or the nitrile, or both, enabling the synthesis of complex molecules with tailored properties for various applications. cymitquimica.com

Spectroscopic Characterization and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment of 3-(Dodecylamino)propionitrile can be achieved.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the dodecyl chain and the propionitrile (B127096) moiety. The long alkyl chain gives rise to a series of overlapping signals in the upfield region. The terminal methyl group (CH₃) of the dodecyl chain is expected to produce a triplet signal around δ 0.88 ppm. The extensive series of methylene (B1212753) groups (-(CH₂)₁₀-) would appear as a broad multiplet centered around δ 1.26 ppm.

Protons on carbons adjacent to the nitrogen atom and the nitrile group are deshielded and thus appear at higher chemical shifts. The methylene protons of the ethyl bridge (N-CH₂-CH₂-CN) are expected to appear as two distinct triplets. The protons alpha to the secondary amine (dodecyl-NH-CH₂-) and the protons of the N-CH₂ group within the propionitrile fragment would be found further downfield, typically in the δ 2.5-2.9 ppm range. The signal for the amine proton (N-H) would likely appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (dodecyl) | ~ 0.88 | Triplet |

| (CH₂)₁₀ (dodecyl) | ~ 1.26 | Broad Multiplet |

| Dodecyl-CH₂-N | ~ 2.6-2.8 | Triplet |

| N-CH₂-CH₂CN | ~ 2.8-3.0 | Triplet |

| NCH₂-CH₂-CN | ~ 2.5-2.7 | Triplet |

| NH | Variable | Broad Singlet |

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) is highly deshielded and characteristically appears far downfield, typically in the range of δ 118-120 ppm. cymitquimica.com The carbons of the dodecyl chain produce a cluster of signals between δ 14 and δ 32 ppm, with the terminal methyl carbon appearing at approximately δ 14.1 ppm.

The carbons alpha to the nitrogen atom (dodecyl-CH₂-N and N-CH₂-CH₂CN) are found in the intermediate region of the spectrum, generally between δ 40 and δ 50 ppm. The carbon adjacent to the nitrile group (NCH₂-CH₂-CN) is expected at a lower chemical shift, around δ 15-20 ppm, due to the electron-withdrawing nature of the cyano group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C≡N | ~ 119.0 |

| Dodecyl-CH₂-N | ~ 49.0 |

| N-CH₂-CH₂CN | ~ 45.0 |

| (CH₂)₁₀ stack | ~ 22.7 - 31.9 |

| NCH₂-CH₂-CN | ~ 17.0 |

| CH₃ (dodecyl) | ~ 14.1 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. cymitquimica.com The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A weak to medium, sharp absorption band is expected in the range of 2240-2260 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. cymitquimica.com The presence of a secondary amine is confirmed by a single, weak N-H stretching band appearing around 3300-3500 cm⁻¹. The C-H stretching vibrations of the numerous methylene and methyl groups of the dodecyl chain are observed as strong, sharp peaks in the 2850-3000 cm⁻¹ region. cymitquimica.com Additionally, C-H bending vibrations for the alkyl chain typically appear around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C≡N Stretch (nitrile) | 2240 - 2260 | Medium, Sharp |

| C-H Bend (alkane) | 1350 - 1470 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. For this compound (molar mass: 238.41 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 238. echemi.comchemeo.com A protonated molecule [M+H]⁺ at m/z 239 is also likely to be observed, especially with soft ionization techniques like electrospray ionization (ESI).

The fragmentation pattern is dictated by the most stable carbocations and neutral losses that can be formed. A characteristic fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This could lead to the formation of a prominent iminium ion. Fragmentation of the long alkyl chain is also expected, resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). The loss of the cyanoethyl group or parts of it can also contribute to the observed spectrum.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structure Elucidation

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net To perform this analysis, a single crystal of this compound of suitable size and quality would be required. The compound has a reported melting point of 20-21 °C, suggesting it is a solid at or near room temperature, making crystallization feasible. echemi.com

An XRD analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. researchgate.net It would also reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding involving the N-H group and dipole-dipole interactions from the nitrile group. Given the amphiphilic nature of the molecule, with its long nonpolar alkyl chain and polar head group, the crystal packing could exhibit layered structures or other organized assemblies. cymitquimica.com Such structural information is invaluable for understanding the material's physical properties and for computational modeling studies. smolecule.com

Computational and Theoretical Investigations of 3 Dodecylamino Propionitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for predicting molecular geometry, electronic properties, and reactivity. uio.no For a molecule like 3-(Dodecylamino)propionitrile, DFT calculations can provide fundamental insights into its behavior at a molecular level. The theory is based on calculating the electron density of a system to determine its energy and other properties. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a critical application of DFT for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In the context of corrosion inhibitors, a higher HOMO energy (E_HOMO) is associated with a greater ability to donate electrons to the vacant d-orbitals of a metal surface, while a lower LUMO energy (E_LUMO) indicates a better capacity to accept electrons from the metal.

Computational studies on analogous long-chain amine derivatives show how these parameters are calculated. For instance, DFT calculations on various inhibitor molecules provide values for E_HOMO, E_LUMO, and the resulting energy gap, which are then correlated with their observed performance. A compound with a small energy gap is generally considered chemically reactive. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for an Analogous Amine Compound This table presents hypothetical data based on typical values found for similar long-chain amine derivatives in computational studies to illustrate the expected results for this compound.

| Parameter | Description | Illustrative Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| ΔE (Gap) | E_LUMO - E_HOMO | 5.7 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 3.2 Debye |

| Ionization Potential (I) | -E_HOMO | 6.5 eV |

| Electron Affinity (A) | -E_LUMO | 0.8 eV |

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations are also employed to predict various spectroscopic properties. A key application is the calculation of vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectra to validate the computed molecular structure. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a full vibrational spectrum can be simulated.

For this compound, these calculations would predict the characteristic stretching frequencies for its main functional groups:

C≡N (Nitrile) stretch: Typically found in the 2200-2260 cm⁻¹ region.

N-H (Secondary Amine) stretch: Usually appears in the 3300-3500 cm⁻¹ range.

C-H (Alkyl) stretches: Found just below 3000 cm⁻¹.

N-H bend: Occurs around 1550-1650 cm⁻¹.

These theoretical spectra help in the assignment of experimental spectral bands and confirm the optimized geometry of the molecule. nih.gov

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Surface Adsorption Phenomena

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is invaluable for studying dynamic processes, intermolecular interactions, and the behavior of molecules at interfaces. For this compound, MD simulations are particularly useful for understanding how it interacts with surfaces, a key aspect of its application as a corrosion inhibitor or surfactant.

In a typical simulation to study surface adsorption, a model is constructed consisting of a surface (e.g., a metal slab like Fe(110) or Cu(111)), the inhibitor molecule (this compound), and solvent molecules (e.g., water and corrosive ions). The simulation solves Newton's equations of motion for the system, revealing the trajectory of the molecules.

Key insights from MD simulations include:

Adsorption Configuration: The simulations show the preferred orientation of the molecule on the surface. It is expected that the polar head of this compound (the aminopropionitrile group) would adsorb onto the metal surface, while the long, hydrophobic dodecyl tail would orient away from the surface, creating a protective barrier against corrosive species.

Interaction and Binding Energies: The strength of the adsorption can be quantified by calculating the interaction and binding energies between the inhibitor and the surface. A more negative binding energy indicates a stronger and more stable adsorption process.

Table 2: Illustrative MD Simulation Output for Adsorption of an Analogous Long-Chain Amine on a Metal Surface This table presents hypothetical data based on typical values from MD simulations of similar corrosion inhibitors to illustrate the expected findings.

| Parameter | Description | Illustrative Value |

| Interaction Energy | The sum of van der Waals and electrostatic energies between the inhibitor and the surface. | -450 kJ/mol |

| Binding Energy | The energy released when the inhibitor adsorbs onto the surface from the solution. | -425 kJ/mol |

| Adsorption Configuration | The final, stable orientation of the molecule on the surface. | Near-parallel (flat) orientation, maximizing surface contact. |

Thermodynamic and Kinetic Studies of Reaction Pathways and Equilibria

Computational methods, particularly DFT, can be used to explore the thermodynamics and kinetics of chemical reactions involving this compound. This involves mapping the potential energy surface for a given reaction to identify transition states and intermediates.

Thermodynamic Control: This relates to the relative stability of the final products. The thermodynamic product is the one with the lowest Gibbs free energy. Calculations can determine the energies of reactants and products (ΔG_reaction) to predict reaction equilibria.

Kinetic Control: This is determined by the activation energy (Ea) of the reaction pathway. The kinetic product is the one that is formed fastest because it has the lowest activation energy barrier.

For this compound, such studies could investigate its synthesis pathways, degradation mechanisms, or its interaction pathways with a metal surface during adsorption. By calculating the energies of transition states, one can predict reaction rates and determine whether a process is kinetically or thermodynamically favored under specific conditions.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling techniques that aim to build mathematical relationships between the chemical structure of a compound and its physical properties (QSPR) or biological activities (QSAR). These models rely on molecular descriptors, which are numerical values that characterize the chemical information of a molecule.

For this compound, a QSAR/QSPR model could be developed to predict properties like its efficacy as a corrosion inhibitor or its partitioning behavior. The process involves:

Descriptor Calculation: Generating a set of molecular descriptors using computational software. These can include constitutional, topological, geometric, and quantum-chemical descriptors. Many quantum-chemical descriptors, such as E_HOMO, E_LUMO, and dipole moment, are derived directly from DFT calculations.

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR), to create a mathematical equation that correlates a subset of these descriptors with the property or activity of interest.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

While no specific QSPR/QSAR models for this compound have been reported, the framework exists to develop them, provided a dataset of related molecules with measured properties is available.

Applications in Advanced Materials Science and Engineering

Role as Monomers and Co-monomers in Polymer Synthesis

While 3-(Dodecylamino)propionitrile is not a conventional monomer, its bifunctional nature—possessing both a secondary amine and a nitrile group—allows for its incorporation into polymeric structures, imparting specific functionalities.

The synthesis of this compound can be achieved via the reaction of Dodecanamine with Acrylonitrile (B1666552). Acrylonitrile is a widely used monomer in radical polymerization to produce polymers like polyacrylonitrile. The structural similarity suggests that this compound could potentially act as a comonomer in radical copolymerization reactions, for instance, with styrene (B11656) and acrylonitrile. researchgate.net The incorporation of the this compound unit would introduce a long alkyl side chain and a secondary amine group into the polymer backbone.

The presence of these functional groups opens pathways for polymer conjugate formation. The secondary amine can serve as a reactive site for grafting other molecules or polymer chains, creating complex, tailored macromolecular architectures. This functionalization is a key strategy in developing advanced materials where specific surface properties or reactivities are desired. nih.gov

The development of functional polymeric materials is a rapidly growing field driven by the demand for high-performance materials with specific capabilities. rsc.orgnih.gov The inclusion of monomers like this compound allows for the precise tuning of polymer properties. The long dodecyl chain imparts hydrophobicity and can influence the material's thermal and mechanical properties, such as its glass transition temperature and flexibility.

These tailored polymers can be used in a variety of advanced applications, including the development of new membranes, coatings, and biomedical materials. nih.govmdpi.com The ability to control the molecular architecture by incorporating such functional monomers is crucial for meeting the demands of modern technological innovations. nih.gov

Interactive Table: Potential Properties Imparted by this compound in Polymers

| Property | Effect of Incorporation | Potential Application |

| Hydrophobicity | The C12 dodecyl chain increases water repellency. | Waterproof coatings, hydrophobic membranes. |

| Flexibility | The long alkyl chain can act as an internal plasticizer. | Flexible polymer films, elastomers. |

| Reactivity | The secondary amine provides a site for post-polymerization modification. | Grafting of other polymers, attachment of bioactive molecules. |

| Adhesion | The polar amine and nitrile groups can enhance adhesion to substrates. | Adhesives, surface primers. |

Development of Surfactants and Amphiphilic Agents

The amphiphilic nature of this compound, containing both a hydrophobic tail (dodecyl group) and a hydrophilic head (aminopropionitrile group), makes it a candidate for use as a surfactant. Surfactants are surface-active agents that lower the surface tension between two liquids or between a liquid and a solid.

In aqueous solutions, surfactant molecules self-assemble into aggregates known as micelles once a certain concentration, the critical micelle concentration (cmc), is exceeded. researchgate.net For this compound, the hydrophobic dodecyl tails would aggregate to form the core of the micelle, minimizing their contact with water, while the polar aminopropionitrile headgroups would form the outer shell, interacting with the surrounding water molecules.

The formation of these micelles is a dynamic process. Below the cmc, surfactant molecules exist predominantly as monomers. As the concentration increases, small oligomers or "premicelles" may form before the system becomes dominated by fully formed micelles. nih.gov This process is fundamental to emulsification, where surfactants stabilize mixtures of immiscible liquids, such as oil and water, by forming a protective layer at the oil-water interface.

Interactive Table: Surfactant Properties of this compound

| Property | Description | Mechanism |

| Micelle Formation | Self-assembly of molecules into spherical aggregates in water. | Hydrophobic dodecyl tails form the core; polar heads form the outer shell. |

| Emulsification | Stabilization of oil-in-water or water-in-oil mixtures. | Forms a film at the oil-water interface, preventing droplet coalescence. |

| Surface Tension Reduction | Lowers the tension at the air-water interface. | Molecules accumulate at the surface, disrupting water's cohesive forces. |

Corrosion Inhibition Performance in Metallic Systems

Organic compounds containing heteroatoms like nitrogen are widely used as corrosion inhibitors for metals, particularly in acidic environments. mdpi.com These inhibitors function by adsorbing onto the metal surface and creating a protective barrier against the corrosive medium. researchgate.net

The mechanism of inhibition involves the interaction between the inhibitor molecule and the metal surface. The nitrogen atoms in the amino and nitrile groups of this compound can act as adsorption centers by donating lone-pair electrons to the vacant d-orbitals of metal atoms, a process known as chemisorption. mdpi.com Additionally, electrostatic interactions can lead to physisorption. scielo.org.mx

Studies on a close structural analog, 3-cyclohexylamino-propionitrile, have shown it to be an effective corrosion inhibitor for steel in 1M HCl, reaching an efficiency of 90% at a concentration of 10⁻³ M. This related compound acts as a cathodic inhibitor, meaning it primarily suppresses the cathodic reaction (e.g., hydrogen evolution) without altering the fundamental mechanism. The adsorption of this analog on the steel surface was found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. Given the structural similarities, this compound is expected to exhibit comparable or even enhanced corrosion inhibition performance, with the long dodecyl chain forming a dense hydrophobic layer that further repels corrosive species.

Interactive Table: Corrosion Inhibition Data for an Analog Compound (3-cyclohexylamino-propionitrile on Steel in 1M HCl)

| Inhibitor Concentration (M) | Corrosion Current Density (µA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 520 | 0 |

| 10⁻⁶ | 285 | 45.2 |

| 10⁻⁵ | 185 | 64.4 |

| 10⁻⁴ | 102 | 80.4 |

| 10⁻³ | 52 | 90.0 |

Data is for the structural analog 3-cyclohexylamino-propionitrile and is presented for illustrative purposes.

Adsorption Mechanisms and Isotherms on Metal Substrates

The protective action of this compound begins with its adsorption onto the metal surface. This process is governed by the interaction between the inhibitor molecule and the metal. The molecule contains a long dodecyl chain, which is hydrophobic, and a polar propionitrile (B127096) group containing a nitrogen atom with a lone pair of electrons, as well as a secondary amine group. These features allow for both physisorption (electrostatic interactions) and chemisorption (covalent bonding) to occur.

The adsorption behavior of this compound on metal surfaces is often described by adsorption isotherms, which mathematically model the distribution of the inhibitor between the solution and the metal surface at equilibrium. The Langmuir adsorption isotherm is frequently used to characterize this process, assuming the formation of a monolayer of the inhibitor on the surface. The isotherm is represented by the equation:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process. A higher K_ads value indicates stronger and more spontaneous adsorption, leading to better corrosion protection. The Gibbs free energy of adsorption (ΔG°_ads) can be calculated from K_ads, providing insight into the spontaneity and nature of the adsorption (physisorption or chemisorption).

Electrochemical Characterization of Protective Film Formation

Electrochemical techniques are crucial for evaluating the formation and effectiveness of the protective film formed by this compound. Two primary methods used are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) .

Potentiodynamic polarization studies involve scanning the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot (log(current density) vs. potential). In the presence of an effective inhibitor like this compound, a shift in the corrosion potential (E_corr) and a significant reduction in the corrosion current density (i_corr) are observed. This compound typically acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.

Table 1: Hypothetical Potentiodynamic Polarization Data for Steel in 1M HCl with and without this compound

| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | -450 | 500 | - |

| 1 x 10⁻⁵ | -435 | 150 | 70.0 |

| 1 x 10⁻⁴ | -420 | 50 | 90.0 |

| 1 x 10⁻³ | -410 | 25 | 95.0 |

Note: This data is illustrative and based on typical results for similar inhibitors.

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the properties of the protective film and the corrosion process. In an EIS experiment, a small amplitude AC signal is applied to the system over a range of frequencies. The results are often presented as Nyquist plots. For a metal in a corrosive solution, the plot typically shows a semicircle. In the presence of this compound, the diameter of this semicircle increases significantly. This increase in the charge transfer resistance (R_ct) indicates a slowing of the corrosion process due to the formation of the protective film. The decrease in the double-layer capacitance (C_dl) further confirms the adsorption of the inhibitor molecules, which displace water molecules at the metal/solution interface.

Elucidation of Structure-Corrosion Inhibition Efficiency Relationships

The high corrosion inhibition efficiency of this compound is directly linked to its molecular structure. The key structural features contributing to its effectiveness include:

Long Alkyl Chain (Dodecyl Group): This hydrophobic chain creates a dense, non-polar barrier on the metal surface, repelling corrosive aqueous species. The length of the chain enhances the surface coverage and the stability of the protective film.

Nitrogen Atoms: The presence of two nitrogen atoms (in the amine and nitrile groups) with lone pairs of electrons allows for strong coordination with vacant d-orbitals of the metal atoms, leading to stable chemisorption.

Cyano Group (-C≡N): The nitrile group is an additional site for adsorption and can enhance the electronic interaction between the inhibitor and the metal surface.

Quantum chemical calculations, based on Density Functional Theory (DFT), are often employed to correlate the molecular structure with inhibition efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ) are calculated. A high E_HOMO value suggests a greater tendency to donate electrons to the metal, while a low E_LUMO indicates a higher capacity to accept electrons from the metal. A small energy gap generally correlates with higher inhibition efficiency. These theoretical studies help in understanding the adsorption mechanism at a molecular level.

Utilization as Versatile Material Building Blocks for Functional Materials

Beyond its role in corrosion protection, the chemical structure of this compound makes it a valuable precursor or building block for the synthesis of more complex functional materials. The presence of a reactive secondary amine and a nitrile group allows for a variety of chemical transformations.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, yielding bifunctional molecules with a long alkyl chain. These derivatives can then be used in polymerization reactions to create novel polymers, such as polyamides or polyamines, with tailored properties like hydrophobicity and chemical resistance.

Furthermore, the secondary amine can be reacted with various electrophiles to introduce new functional groups. These modifications can lead to the synthesis of specialized surfactants, chelating agents, or monomers for advanced material applications. The long dodecyl chain often imparts self-assembly properties to the resulting molecules, making them suitable for applications in nanotechnology and surface engineering.

Biological Activity and Biochemical Interaction Studies

Antimicrobial Properties and Proposed Mechanisms of Action

Direct studies detailing the antimicrobial spectrum of 3-(Dodecylamino)propionitrile are scarce. However, the broader class of N-substituted long-chain alkylamines exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. nih.gov The primary mechanism for such cationic amphiphiles involves the disruption of the bacterial cell membrane. researchgate.net

The proposed mechanism begins with an electrostatic attraction between the positively charged amine group and the negatively charged components of the bacterial membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov Following this initial binding, the hydrophobic dodecyl tail penetrates and embeds into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular contents like ions and low-molecular-weight proteins, and ultimately, cell death. nih.govasm.org

The length of the alkyl chain is a critical determinant of antimicrobial potency. Research on various alkyl amines and amides indicates that compounds with a chain length of 11 to 15 carbons are typically the most active. nih.govasm.org This suggests that the C12 chain of this compound is within the optimal range for potent membrane disruption. For instance, studies on quaternary ammonium (B1175870) methacrylates demonstrated that increasing the alkyl chain length from 3 to 16 carbons decreased the minimum inhibitory concentration (MIC) against Streptococcus mutans by several orders of magnitude. nih.gov

Table 1: Antimicrobial Activity of Structurally Related Long-Chain Amines

This table presents data for compounds structurally related to this compound to illustrate the effect of structure on antimicrobial activity. Data for this compound itself is not available in the cited literature.

| Compound/Derivative Class | Organism | Activity (MIC/MBC) | Source |

| Quaternary Ammonium Methacrylate (C16 Chain) | S. mutans | MIC: 3.1 mg/L | nih.gov |

| Quaternary Ammonium Methacrylate (C12 Chain) | S. mutans | MIC: 50 mg/L | nih.gov |

| Laurylamine | S. aureus | More potent than lauric acid | asm.org |

| Fatty Amine-Tripeptide Conjugates (C18 Chain) | S. pneumoniae | MIC: Low micromolar range | frontiersin.org |

| Fatty Amine-Tripeptide Conjugates (C12 Chain) | S. pneumoniae | Activity abolished | frontiersin.org |

Anti-inflammatory Activities and Underlying Molecular Pathways

Specific investigations into the anti-inflammatory effects of this compound have not been reported. However, studies on analogous long-chain amine and amide derivatives indicate a strong potential for anti-inflammatory action, primarily through the modulation of key signaling pathways like NF-κB and MAPKs.

For example, N-benzyl-N-methyldecan-1-amine, a compound with a similar long alkyl chain, was found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in stimulated immune cells. vulcanchem.com The mechanism for this inhibition involved the blockage of the c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κB inflammatory signaling pathways. vulcanchem.com

Further supporting this potential, a study on quinic acid amides discovered that a derivative featuring a dodecylamine (B51217) moiety (structurally similar to the amine portion of the target compound) was a potent inhibitor of NF-κB. uthsc.edu The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous genes involved in inflammation. Inhibition of this pathway is a common mechanism for many anti-inflammatory drugs. uthsc.edu

The underlying molecular action likely involves the compound's amphiphilic nature, allowing it to interact with cell membranes and potentially modulate the function of membrane-associated proteins involved in inflammatory signaling cascades.

Table 2: Anti-inflammatory Activity of Dodecylamine Derivatives

This table summarizes findings for derivatives containing the dodecylamine structure, suggesting potential pathways for this compound. Direct data for the target compound is not available.

| Derivative Compound | Model System | Key Findings | Proposed Mechanism | Source |

| N-benzyl-N-methyldecan-1-amine | DNBS-treated rats (colitis) | Reduced severity of colitis and production of inflammatory mediators. | Inhibition of JNK, p38 MAPK, and NF-κB signaling. | vulcanchem.com |

| Quinic acid amide of dodecylamine | Cellular assays | Potent inhibition of NF-κB (IC50 = 2.83 µM). | Direct or indirect inhibition of the NF-κB pathway. | uthsc.edu |

| Methoxy-substituted benzyl(dodecyl)amine (B1330252) analogs | DNCB-treated mice (dermatitis) | Alleviated atopic dermatitis-like symptoms; reduced TNF-α, IL-1β, IL-6. | Inhibition of JNK and p38 MAPK pathways. |

In Vitro Studies on Interactions with Biological Macromolecules and Cellular Components

There are no specific published studies on the in vitro interactions of this compound with biological macromolecules. However, based on its amphiphilic and cationic structure, its primary interactions would be with cell membranes and proteins.

The interaction with the lipid bilayer of cell membranes is a fundamental aspect of its predicted antimicrobial mechanism. researchgate.net Long-chain alcohols and amines are known to penetrate the membrane core, where they can occupy interstitial volume, leading to denser molecular packing and altering the physical properties of the membrane. researchgate.net This disruption can affect the function of embedded membrane proteins, which are critical for cellular transport and signaling. researchgate.net Studies on antimicrobial fatty acids have shown that their membrane-disrupting action leads to the release of low-molecular-weight proteins from bacteria, confirming a loss of membrane integrity. asm.org

Beyond general membrane disruption, long-chain amines can exhibit specific interactions with proteins. For instance, dodecylamine was found to bind with high affinity to the sigma-1 receptor, a unique protein located at the endoplasmic reticulum. nih.gov This suggests that this compound could potentially interact with specific protein targets, in addition to its non-specific membrane effects. The binding affinity in such interactions is often influenced by the length of the alkyl chain. nih.gov

Structure-Biological Activity Relationship Investigations

A formal structure-activity relationship (SAR) investigation for this compound is not available due to the lack of comparative biological data. However, SAR principles derived from analogous series of long-chain amines, amides, and antimicrobial peptides provide a strong framework for understanding how each structural component of this compound likely contributes to its biological activity.

The Secondary Amine Group: As a secondary amine, this group is protonated at physiological pH, conferring a positive charge to the molecule. This cationic character is crucial for the initial electrostatic attraction to negatively charged bacterial surfaces, a key first step in the antimicrobial mechanism of many amphiphiles. nih.gov Modifications to this group, such as quaternization, can further enhance this interaction.

Future Research Directions and Translational Perspectives

Exploration of Green Chemistry Approaches in Synthesis and Derivatization

Conventional synthesis of 3-(Dodecylamino)propionitrile typically involves the Michael addition of dodecylamine (B51217) to acrylonitrile (B1666552), which may use volatile organic solvents and require significant energy input. Future research is poised to develop more environmentally benign synthetic routes, aligning with the principles of green chemistry.

Key areas of exploration include:

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of green solvents like water, ionic liquids, or supercritical CO2 could drastically reduce the environmental footprint of the synthesis process. acs.orgrsc.org Micellar catalysis, where the reaction occurs in aqueous surfactant solutions, presents another promising avenue, as the amphiphilic nature of the product itself might be leveraged. acsgcipr.orgnih.gov

Energy-Efficient Synthesis: The application of microwave or ultrasound irradiation as alternative energy sources could lead to shorter reaction times, lower energy consumption, and potentially higher yields compared to conventional heating methods. rsc.orgaip.org

Catalyst Development: The development of reusable, non-toxic catalysts for the N-alkylation of amines with alcohols represents a greener alternative to traditional methods. researchgate.netacs.orgorganic-chemistry.org Exploring solid acid or base catalysts could also simplify purification processes and minimize waste. semanticscholar.org

These green chemistry approaches not only offer environmental benefits but also have the potential for more cost-effective and efficient production of this compound and its derivatives.

Integration into Advanced Functional Materials (e.g., smart coatings, sensors)

The bifunctional nature of this compound, possessing both a long alkyl chain and a polar head group, makes it an attractive candidate for the development of advanced functional materials.

Smart Coatings

The long dodecyl chain imparts hydrophobic properties, which are desirable for creating protective coatings. Furthermore, the amine and nitrile groups can interact with metal surfaces, suggesting potential as a corrosion inhibitor. Research has already demonstrated the effectiveness of dodecylamine, a precursor to this compound, as a corrosion inhibitor when loaded into nanocontainers within smart coatings. researchgate.net

Future research could focus on:

Self-Healing Coatings: Incorporating this compound into polymer matrices could lead to coatings with self-healing properties. The long alkyl chains can promote mobility within the polymer, facilitating the sealing of microcracks, while the polar head groups can enhance adhesion to the substrate.

Stimuli-Responsive Release: The compound could be encapsulated within micro or nanocontainers that release it in response to specific triggers, such as a change in pH, which often signals the onset of corrosion. routledge.comtaylorfrancis.commdpi.commdpi.com This would provide on-demand protection, extending the lifespan of the coated material.

Sensors

The amine group in this compound can act as a recognition site for various analytes. The long alkyl chain can facilitate the formation of organized thin films or be used to modify electrode surfaces.

Potential sensor applications include:

Chemical and Gas Sensors: Amine-functionalized materials have been utilized in sensors for detecting gases like carbon dioxide and nitrogen dioxide. rsc.orgrsc.org The this compound could be incorporated into composite materials, for instance with graphene or conductive polymers, to create sensitive layers for detecting specific chemical vapors. The hydrophobic nature of the dodecyl chain could also be advantageous for sensing in aqueous environments. mdpi.com

Electrochemical Sensors: The molecule's ability to adsorb onto surfaces could be exploited in the development of electrochemical sensors. mdpi.com By modifying an electrode surface with a thin film of this compound, it may be possible to pre-concentrate certain analytes at the electrode, enhancing detection sensitivity. The amphiphilic character of the molecule could also be leveraged in multicomponent sensor systems. nih.govacs.org

Deepening Understanding of Biological Mechanisms for Targeted Applications

The lipophilic nature of the dodecyl chain suggests that this compound is likely to interact with biological membranes. Lipophilic amines, also known as cationic amphiphilic drugs (CADs), are known to accumulate in acidic cellular compartments like lysosomes. nih.govwikipedia.orgresearchgate.net This property could be harnessed for targeted drug delivery or to modulate cellular processes.

Future research in this area should aim to:

Investigate Cellular Uptake and Distribution: Understanding how this compound enters cells and where it localizes is crucial for any potential biomedical application. Its high lipophilicity may influence its absorption and distribution within biological systems. mdpi.com

Elucidate Molecular Targets: Identifying the specific biological molecules (e.g., proteins, enzymes, or lipids) with which this compound interacts is a key step in understanding its mechanism of action. mdpi.com The amine and nitrile functionalities could participate in hydrogen bonding or other non-covalent interactions with biological targets.

Explore Therapeutic Potential: Based on its structural similarity to other biologically active long-chain amines, this compound could be investigated for a range of therapeutic applications, including as an antimicrobial agent or as a modulator of specific signaling pathways.

It is important to note that a thorough toxicological profile would need to be established before any in vivo applications could be considered.

Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry

The amphiphilic character of this compound makes it a prime candidate for self-assembly into nanoscale structures, a cornerstone of both nanotechnology and supramolecular chemistry.

Nanotechnology

In aqueous solutions, it is plausible that this compound could self-assemble into micelles above a certain critical micelle concentration (CMC). acs.orgmdpi.comacs.orgaimspress.comnih.gov In non-polar solvents, it might form reverse micelles. These self-assembled nanostructures could be used as:

Nanoreactors: Micelles can serve as nanoreactors for chemical reactions, potentially enhancing reaction rates and selectivity. acsgcipr.orgnih.gov

Drug Delivery Vehicles: The hydrophobic core of micelles could encapsulate poorly water-soluble drugs, improving their bioavailability. researchgate.net

Templates for Nanomaterial Synthesis: Micellar structures can act as templates for the synthesis of nanoparticles with controlled size and shape.

Supramolecular Chemistry

Beyond simple micelle formation, the interplay of hydrophobic interactions from the dodecyl chains and hydrogen bonding from the aminonitrile groups could lead to the formation of more complex supramolecular structures, such as organogels. uniroma1.itmdpi.comnih.govresearchgate.netnih.govnih.govnih.govresearchgate.netthieme-connect.de

Potential avenues for research include:

Organogelators: The ability of molecules with long alkyl chains and hydrogen-bonding motifs to form fibrous networks that immobilize solvents is well-documented. Investigating the gelation properties of this compound in various organic solvents could open up applications in areas such as controlled release, catalysis, and materials science.

Stimuli-Responsive Materials: By modifying the structure of this compound, it may be possible to create supramolecular systems that respond to external stimuli such as temperature, pH, or light. mdpi.com This could lead to the development of "smart" materials with tunable properties.

The tables below summarize key research findings and potential applications for analogous compounds, providing a roadmap for future investigations into this compound.

Table 1: Research Findings for Analogous Compounds in Advanced Materials

| Compound/Class | Application | Key Findings |

|---|---|---|

| Dodecylamine | Smart Coatings | Acts as an effective corrosion inhibitor when loaded into nanocontainers. researchgate.net |

| Amine-functionalized Graphene | Gas Sensing | Demonstrates enhanced sensitivity and selectivity for gases like CO2 and NO2. rsc.orgrsc.org |

| Amphiphilic Molecules | Chemical Sensors | Can be used to create sensor systems for the detection of various analytes in aqueous and non-aqueous media. nih.govacs.org |

Table 2: Research Findings for Analogous Compounds in Nanotechnology and Supramolecular Chemistry

| Compound/Class | Application | Key Findings |

|---|---|---|

| Sodium Dodecyl Sulfate | Micelle Formation | Forms micelles in aqueous solution, which can act as nanoreactors for organic synthesis. acsgcipr.orgacs.org |

| N-alkylhydantoins | Organogelators | Molecules with long alkyl chains can form organogels in non-polar solvents. mdpi.com |

| Lipophilic Amines | Drug Delivery | Can accumulate in lysosomes, suggesting potential for targeted drug delivery systems. nih.govwikipedia.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(Dodecylamino)propionitrile, and what experimental precautions should be prioritized?

- Methodology : A common approach involves nucleophilic substitution or nitrile alkylation. For example, reacting dodecylamine with acrylonitrile under controlled pH (e.g., using sodium hydroxide as a catalyst) can yield the target compound. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the amine group. Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) .

- Precautions : Use impervious gloves, safety goggles, and closed systems to minimize exposure to acrylonitrile, a known toxin .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- FT-IR : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and secondary amine (N-H bend ~1550 cm⁻¹) groups .

- ¹H/¹³C NMR : Identify alkyl chain protons (δ 0.8–1.5 ppm) and nitrile carbon (δ ~120 ppm) .

- Elemental Analysis : Verify C/N ratios to detect impurities (e.g., unreacted dodecylamine) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE):

- Respiratory protection : Use NIOSH-approved respirators if aerosolization is possible.

- Waste disposal : Segregate nitrile-containing waste and collaborate with certified hazardous waste services .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodology :

- Hypothesis testing : Compare experimental data with computational simulations (e.g., DFT-based NMR predictions).

- Isomer analysis : Check for side products like β-alkylation isomers using high-resolution mass spectrometry (HRMS) .

- Dynamic effects : Investigate temperature-dependent NMR to detect conformational changes or rotamers .

Q. What strategies optimize the reaction yield of this compound in scalable syntheses?

- Methodology :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of dodecylamine.

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

- Kinetic studies : Employ in-situ FT-IR or calorimetry to identify rate-limiting steps .

Q. How can researchers assess the thermal stability and decomposition pathways of this compound?

- Methodology :

- Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in nitrogen).

- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile decomposition products (e.g., ammonia, nitriles) .

- Computational modeling : Use software like Gaussian to predict bond dissociation energies and degradation mechanisms .

Q. What experimental designs are suitable for evaluating the compound’s cytotoxicity in cell-based assays?

- Methodology :

- Dose-response assays : Treat cell lines (e.g., HEK293) with varying concentrations (1–100 µM) and measure viability via MTT or ATP assays.

- Mechanistic studies : Use flow cytometry to detect apoptosis/necrosis markers (e.g., Annexin V/PI staining) .

- Control groups : Include positive controls (e.g., staurosporine) and vehicle-only treatments to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.